molecular formula C9H12ClN5 B093577 N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine CAS No. 15468-86-7

N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine

Cat. No.: B093577
CAS No.: 15468-86-7
M. Wt: 225.68 g/mol
InChI Key: JVNONOVWALQTEB-UHFFFAOYSA-N
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Description

N,N’-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine: is a chemical compound with the molecular formula C9H12ClN5 and a molecular weight of 225.678 . This compound is part of the triazine family, which is known for its diverse applications in various fields, including agriculture, medicine, and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine typically involves the reaction of 6-chloro-1,3,5-triazine-2,4-diamine with allyl chloride under basic conditions. The reaction is carried out in a solvent such as dioxane or dichloromethane, with sodium carbonate as a base to facilitate the reaction .

Industrial Production Methods: In industrial settings, the production of N,N’-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine may involve large-scale reactors and optimized conditions to ensure high yield and purity. The use of microwave irradiation has also been explored to enhance reaction rates and efficiency .

Chemical Reactions Analysis

Types of Reactions: N,N’-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of N,N’-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes, leading to disruption of cellular processes. It may also interact with DNA, leading to changes in gene expression and cellular function .

Comparison with Similar Compounds

Uniqueness: N,N’-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine is unique due to its diallyl groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications requiring specific substitution patterns and reactivity profiles .

Properties

IUPAC Name

6-chloro-2-N,4-N-bis(prop-2-enyl)-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN5/c1-3-5-11-8-13-7(10)14-9(15-8)12-6-4-2/h3-4H,1-2,5-6H2,(H2,11,12,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVNONOVWALQTEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC1=NC(=NC(=N1)Cl)NCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60165700
Record name N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine
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Molecular Weight

225.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15468-86-7
Record name 6-Chloro-N2,N4-di-2-propen-1-yl-1,3,5-triazine-2,4-diamine
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Record name N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine
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Record name N,N'-Diallyl-6-chloro-1,3,5-triazine-2,4-diamine
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Record name N,N'-diallyl-6-chloro-1,3,5-triazine-2,4-diamine
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Record name N,N'-DIALLYL-6-CHLORO-1,3,5-TRIAZINE-2,4-DIAMINE
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Synthesis routes and methods

Procedure details

54.9 g (0.96 mole) of allylamine are added dropwise, in the course of 1.5 hours and while stirring, to a clear solution of 73.8 g (0.4 mole) of cyanuric chloride in 500 ml of toluene, the temperature being kept between 20° and 30° by applying gentle external cooling to the reaction vessel. After stirring for a further two hours at room temperature and for one hour at 50°, the mixture is cooled to 20°, and a solution of 16 g (0.4 mole) of sodium hydroxide in 70 ml of water is added dropwise at 20° in the course of 2 hours. After stirring for a further 2 hours at room temperature and for 6 hours at 60°, a further 16 g (0.4 mole) of sodium hydroxide in 70 ml of water are added dropwise in the course of 2 hours and stirring is continued for a further 5 hours at 60°. After the mixture has cooled to room temperature, 200 ml of water are added, and the precipitate is filtered off after stirring for approx. 30 minutes. The precipitate is thoroughly washed with water, thoroughly suction-drained and dried in vacuo at approx. 95°. The colourless 2,4-bis-allylamino-6-chloro-1,3,5-triazine thus obtained is analytically pure and has a melting point of 205°-206°; its water content is <0.3%. Yield 88.2 g (97.7% of theory).
Quantity
54.9 g
Type
reactant
Reaction Step One
Quantity
73.8 g
Type
reactant
Reaction Step Two
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
16 g
Type
reactant
Reaction Step Three
Name
Quantity
70 mL
Type
solvent
Reaction Step Three
Quantity
16 g
Type
reactant
Reaction Step Four
Name
Quantity
70 mL
Type
solvent
Reaction Step Four
Name
Quantity
200 mL
Type
solvent
Reaction Step Five

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